molecular formula C22H26N2O6S B2472491 Methyl 4-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamido)benzoate CAS No. 1021223-97-1

Methyl 4-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamido)benzoate

Cat. No.: B2472491
CAS No.: 1021223-97-1
M. Wt: 446.52
InChI Key: AVKXGIQBLZVFAX-UHFFFAOYSA-N
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Description

Methyl 4-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamido)benzoate is a synthetic organic compound featuring a piperidine core modified with a 4-methoxyphenyl sulfonyl group at the 1-position. The structure includes an acetamido linker connecting the piperidine moiety to a methyl benzoate ester at the para position. While its specific applications remain unconfirmed, structural analogs suggest possible roles in medicinal chemistry or agrochemical research .

Properties

IUPAC Name

methyl 4-[[2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6S/c1-29-19-10-12-20(13-11-19)31(27,28)24-14-4-3-5-18(24)15-21(25)23-17-8-6-16(7-9-17)22(26)30-2/h6-13,18H,3-5,14-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKXGIQBLZVFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamido)benzoate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Acetamido Group Addition: The acetamido group is added through an acylation reaction, typically using acetic anhydride or acetyl chloride.

    Esterification: The final step involves esterification to form the benzoate ester, usually using methanol and a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents for substitution reactions include halogens, alkyl halides, and various nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamido)benzoate has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 4-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamido)benzoate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The piperidine ring may interact with receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with Quinoline-Piperazine-Benzoate Derivatives ()

Compounds C1–C7 from share a quinoline-4-carbonyl group linked via piperazine to a methyl benzoate ester. Key differences from the target compound include:

  • Core Heterocycle: C1–C7 utilize a quinoline aromatic system, whereas the target employs a piperidine ring. Quinoline derivatives are often associated with kinase inhibition or antimicrobial activity, while piperidine sulfonamides may target enzymes like carbonic anhydrase.
  • Linker Groups : C1–C7 feature a piperazine-carbonyl bridge, contrasting with the target’s acetamido linkage. Piperazine enhances solubility and conformational flexibility, whereas acetamido may favor hydrogen bonding in biological systems.

Table 1: Structural Comparison with Quinoline Derivatives

Feature Target Compound C1–C7 ()
Core Heterocycle Piperidine Quinoline
Linker Acetamido Piperazine-carbonyl
Key Functional Groups Sulfonamide, benzoate ester Quinoline-carbonyl, benzoate ester
Substituents 4-Methoxyphenyl sulfonyl Halogens, methoxy, trifluoromethyl
Potential Applications Enzyme inhibition (e.g., sulfonamide targets) Kinase inhibition, antimicrobial agents
Comparison with Sulfonylurea Herbicides ()

Sulfonylurea-based pesticides like metsulfuron methyl ester and tribenuron methyl ester () share a benzoate ester motif but differ critically in functional groups:

  • Active Moieties : Herbicides use a sulfonylurea bridge (-SO₂-NH-C(=O)-NH-) for acetyl-CoA carboxylase inhibition, whereas the target’s sulfonamide (-SO₂-NH-) and acetamido groups suggest divergent targets, such as proteases or receptors.
  • Heterocyclic Systems: Pesticides incorporate triazine or pyrimidine rings, which are absent in the target.

Table 2: Functional Comparison with Sulfonylurea Herbicides

Feature Target Compound Sulfonylurea Herbicides ()
Core Structure Piperidine-sulfonamide Triazine/pyrimidine-sulfonylurea
Key Functional Groups Sulfonamide, acetamido, benzoate ester Sulfonylurea, benzoate ester
Biological Target Hypothesized: enzymes/receptors Acetyl-CoA carboxylase (herbicidal action)
Substituent Effects 4-Methoxy enhances lipophilicity Methoxy/chloro groups optimize herbicidal activity

Biological Activity

Methyl 4-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamido)benzoate, commonly referred to as a piperidine derivative, has gained attention in medicinal chemistry due to its complex structure and potential biological activities. This compound incorporates a sulfonamide group, which is known for its diverse pharmacological effects, including antibacterial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C22H26N2O6SC_{22}H_{26}N_{2}O_{6}S, with a molecular weight of 446.5 g/mol. The structural features include:

  • Piperidine Ring : A six-membered ring that contributes to the compound's biological activity.
  • Sulfonamide Group : Enhances antibacterial properties and enzyme inhibition.
  • Acetamido Group : May influence pharmacokinetics and receptor interactions.

Antibacterial Activity

Research has indicated that compounds containing piperidine and sulfonamide moieties exhibit significant antibacterial properties. For instance, studies have shown that related compounds demonstrate effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for such compounds often range from 15.625 μM to 125 μM for different bacterial species .

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor. Notably, it has shown activity against acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, which may provide therapeutic benefits in conditions like Alzheimer's disease .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Sulfonamides are known to modulate inflammatory pathways, and studies have indicated that similar piperidine derivatives can reduce inflammation markers in vitro and in vivo . This suggests that this compound may also possess similar capabilities.

Anticancer Activity

Emerging evidence points to the anticancer potential of piperidine derivatives. Research has demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . The presence of the methoxy group on the phenyl ring may enhance this activity by altering the compound's interaction with cellular targets.

Table of Biological Activities

Activity TypeObserved EffectReference
AntibacterialMIC: 15.625–125 μM
AChE InhibitionSignificant inhibition
Anti-inflammatoryReduced inflammation markers
AnticancerInduction of apoptosis

Case Studies

  • Antibacterial Efficacy : A study evaluated a series of piperidine sulfonamide derivatives against Staphylococcus aureus and Escherichia coli, finding that modifications similar to those in this compound significantly enhanced antibacterial activity .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of piperidine derivatives, revealing that compounds with structural similarities could effectively inhibit AChE and reduce neuroinflammation in animal models .
  • Anticancer Mechanisms : Research into the anticancer effects showed that piperidine-based compounds could trigger apoptotic pathways in various cancer cell lines, suggesting a promising avenue for further development in cancer therapeutics .

Q & A

Q. What are the key steps and analytical methods for synthesizing Methyl 4-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamido)benzoate?

  • Methodology : The synthesis involves multi-step reactions, starting with sulfonylation of piperidine derivatives followed by coupling with acetamido-benzoate intermediates. Critical steps include:

Sulfonylation : Reaction of piperidine with 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

Acetamido coupling : Activation of the carboxylic acid group (e.g., using EDCI/HOBt) and coupling with the sulfonylated piperidine intermediate.

Esterification : Methylation of the benzoate group using methanol and catalytic sulfuric acid.
Monitoring : Thin-layer chromatography (TLC) and <sup>1</sup>H/<sup>13</sup>C NMR are used to track intermediates and confirm product formation .

  • Analytical Validation :
    Final characterization employs:
TechniquePurposeExample Data
NMR Confirm regiochemistry and purityδ 7.8–8.2 ppm (aromatic protons), δ 3.7 ppm (methoxy group)
Mass Spectrometry Verify molecular weight[M+H]<sup>+</sup> at m/z 320.41
X-ray Crystallography Resolve stereochemical ambiguitiesBond angles and torsional strain analysis

Q. Which functional groups in this compound are critical for its biological activity?

  • Methodology : Structure-activity relationship (SAR) studies highlight:
  • Sulfonylpiperidine moiety : Enhances binding to hydrophobic pockets in enzymes (e.g., kinase targets) via steric and π-π interactions.
  • Acetamido linker : Facilitates hydrogen bonding with catalytic residues (e.g., in protease inhibition assays).
  • Methoxybenzoate group : Modulates solubility and membrane permeability.
    Experimental validation : Competitive inhibition assays (e.g., IC50 determination) and molecular docking simulations .

Q. How is the purity of this compound assessed during synthesis?

  • Methodology : Purity is evaluated using:

HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm). Acceptable purity >95% with retention time matching reference standards.

GC-MS : For volatile byproducts (e.g., residual solvents).

Elemental Analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the sulfonylation step?

  • Methodology : Systematic optimization involves:
ParameterOptimization StrategyExample Results
Solvent Switch from DCM to THF for better sulfonyl chloride solubilityYield increased from 65% → 82%
Catalyst Use DMAP to accelerate sulfonylationReaction time reduced by 40%
Temperature Maintain 0–5°C to minimize hydrolysisPurity improved to >98%
Kinetic studies (e.g., Arrhenius plots) further refine activation energy requirements .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for structural confirmation?

  • Methodology : Address discrepancies via:

Dynamic NMR : Detect rotameric equilibria causing split signals (e.g., piperidine ring puckering) .

DFT Calculations : Compare computed chemical shifts (e.g., using Gaussian) with experimental NMR data .

Synchrotron X-ray : High-resolution crystallography resolves ambiguous electron density maps .
Example: A 0.3 ppm deviation in <sup>13</sup>C NMR was attributed to crystal packing effects, validated by DFT .

Q. What strategies are used to elucidate the compound’s mechanism of action in enzyme inhibition?

  • Methodology : Mechanistic studies combine:

Enzyme Kinetics : Lineweaver-Burk plots to identify competitive/non-competitive inhibition.

Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd = 1.2 µM for trypsin-like proteases) .

Cryo-EM : Visualize compound-enzyme complexes (e.g., 3.2 Å resolution structure showing sulfonyl group in catalytic pocket) .

Q. How do structural analogs of this compound differ in biological activity?

  • Methodology : SAR exploration includes synthesizing analogs with:
ModificationBiological ImpactSource
4-Chlorophenylsulfonyl Increased cytotoxicity (IC50 = 0.8 µM vs. 2.1 µM parent)
Ethyl ester replacement Reduced metabolic stability (t1/2 = 12 min in liver microsomes)
Pyrimidine-thioether substitution Enhanced kinase selectivity (10-fold vs. ABL1)
High-throughput screening (HTS) and transcriptomic profiling further prioritize leads .

Q. What computational tools are recommended for predicting this compound’s pharmacokinetics?

  • Methodology : Use in silico platforms:
  • ADMET Prediction : SwissADME for logP (2.1), CNS permeability (low), and CYP450 inhibition risk .
  • Molecular Dynamics (MD) : GROMACS simulations to assess membrane diffusion rates .
  • QSAR Models : Train models on analogs to predict bioavailability (%F = 45 ± 6%) .

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